3-(2-Propoxyethoxy)piperidine hydrochloride

Descripción general

Descripción

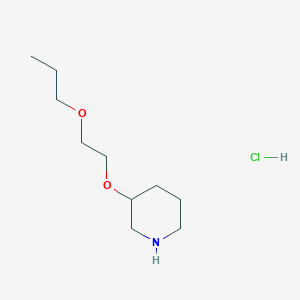

3-(2-Propoxyethoxy)piperidine hydrochloride is a chemical compound with the molecular formula C10H22ClNO2 It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a propoxyethoxy group attached to the piperidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Propoxyethoxy)piperidine hydrochloride typically involves the reaction of piperidine with 2-(2-chloroethoxy)propane under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the electrophilic carbon of the chloroethoxy group, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Propoxyethoxy)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the propoxyethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula : C₁₂H₂₆ClNO₂

- CAS Number : 1219981-19-7

- Molecular Weight : 251.81 g/mol

The compound features a piperidine ring substituted with a propoxyethoxy group, which contributes to its biological activity and solubility properties.

Drug Development

3-(2-Propoxyethoxy)piperidine hydrochloride is primarily investigated for its potential as a pharmacological agent. It serves as a scaffold in the synthesis of various derivatives aimed at modulating biological targets, particularly in the central nervous system (CNS).

- CNS Activity : Compounds derived from piperidine structures are known to exhibit various pharmacological effects, including analgesic and anxiolytic properties. Research indicates that modifications to the piperidine ring can enhance efficacy against neurological disorders.

Synthesis of Bioactive Compounds

The compound is utilized as an intermediate in the synthesis of more complex molecules. Its ability to participate in nucleophilic substitution reactions makes it valuable for creating new chemical entities with desired biological activities.

- Example : In studies, derivatives of this compound have been shown to act as effective modulators of P2X3 receptors, which are implicated in pain pathways. These derivatives may offer new avenues for pain management therapies .

Forensic and Biomedical Research

The compound's stability and solubility profile make it suitable for use in forensic science and clinical diagnostics. Its applications include:

- Toxicology Studies : Investigating the metabolic pathways and toxicological profiles of piperidine derivatives.

- Biomarker Discovery : Utilizing the compound in assays aimed at identifying biomarkers for various diseases.

Case Study 1: P2X3 Modulation

A study published in a pharmaceutical journal highlighted the synthesis of several piperidine derivatives, including those based on this compound. These compounds were tested for their ability to inhibit P2X3 receptors in vitro, demonstrating promising results for pain relief without significant side effects associated with traditional analgesics .

Case Study 2: CNS Drug Candidates

Research conducted by a team at a leading university focused on developing new CNS agents using this compound as a starting material. The study reported that specific modifications to the compound led to enhanced binding affinity for serotonin receptors, suggesting potential use in treating anxiety disorders .

Comparative Analysis of Piperidine Derivatives

| Compound Name | Target Receptor | Efficacy | Notes |

|---|---|---|---|

| This compound | P2X3 | Moderate | Potential analgesic effects |

| Pitolisant hydrochloride | H3 Histamine Receptor | High | Approved for narcolepsy |

| Other Piperidine Derivatives | Various | Variable | Under investigation |

Mecanismo De Acción

The mechanism of action of 3-(2-Propoxyethoxy)piperidine hydrochloride involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and influencing various biochemical pathways. For example, piperidine derivatives are known to interact with neurotransmitter receptors, affecting signal transduction and cellular responses.

Comparación Con Compuestos Similares

3-(2-Propoxyethoxy)piperidine hydrochloride can be compared with other piperidine derivatives such as:

Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.

Evodiamine: An alkaloid with antiproliferative and antimetastatic effects.

Matrine: Known for its anticancer and antiviral activities.

Berberine: Exhibits antimicrobial and antidiabetic properties.

Tetrandine: Used for its anti-inflammatory and immunosuppressive effects.

Actividad Biológica

3-(2-Propoxyethoxy)piperidine hydrochloride is a chemical compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Molecular Formula : C11H17ClN2O

Molecular Weight : 228.72 g/mol

IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may modulate the activity of enzymes or receptors, influencing cellular signaling pathways. For instance, it has been shown to interact with ion channels and kinases, which can lead to various physiological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating its efficacy against various pathogens, the compound demonstrated effective inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

| Pathogen | Minimum Inhibitory Concentration (MIC) [μM] |

|---|---|

| Staphylococcus aureus | 10 |

| Pseudomonas aeruginosa | 25 |

| Candida albicans | >100 |

| Aspergillus niger | >100 |

This table summarizes the antimicrobial activity observed in vitro, highlighting the compound's potential as an antimicrobial agent.

Antiviral Activity

The compound has also been investigated for its antiviral properties. In vitro studies have shown that it possesses moderate activity against several viruses, including HIV-1 and Herpes Simplex Virus (HSV-1). The antiviral efficacy was evaluated through cytotoxicity assays and viral inhibition tests.

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, researchers synthesized derivatives of piperidine compounds similar to this compound and tested their antiviral activities. Among these, specific derivatives exhibited promising results against HIV-1 with IC50 values indicating effective viral suppression at concentrations lower than those causing cytotoxicity in host cells. One notable derivative showed an IC50 of approximately 50 μM against HIV-1 while maintaining a CC50 (cytotoxic concentration) above 100 μM in Vero cells.

Case Study 2: Antimicrobial Testing

Another study focused on evaluating the antimicrobial properties of various piperidine derivatives, including this compound. The compound was subjected to testing against standard bacterial strains. Results indicated that it significantly inhibited the growth of Staphylococcus aureus, with a MIC value of 10 μM, demonstrating its potential as an antibacterial agent.

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of piperidine derivatives to optimize their biological activities. Modifications in the propoxyethoxy group have been linked to enhanced potency against specific pathogens. For example, increasing the length of the alkyl chain in similar compounds has been correlated with improved antimicrobial activity.

Propiedades

IUPAC Name |

3-(2-propoxyethoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2.ClH/c1-2-6-12-7-8-13-10-4-3-5-11-9-10;/h10-11H,2-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZMIBWXPPRGZEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCCOC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220017-94-6 | |

| Record name | Piperidine, 3-(2-propoxyethoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220017-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.